CZC24832 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) [, ]. PI3Kγ is an enzyme involved in various cellular processes, including cell growth, survival, and migration []. CZC24832 has been primarily used in preclinical research to investigate the role of PI3Kγ in various diseases, including cancer [, , , ], sepsis [, , ], and autoimmune disorders [].
Mechanism of Action
CZC24832 selectively inhibits PI3Kγ, preventing the phosphorylation of downstream signaling molecules within the PI3K/Akt pathway [, , , , ]. This inhibition disrupts cellular processes such as proliferation, survival, and migration, which are often dysregulated in diseases like cancer and sepsis [, , , , ].
Cancer Research
Rhabdomyosarcoma: Studies have shown that CZC24832, alone or in combination with other PI3K inhibitors, can inhibit the growth and induce apoptosis in rhabdomyosarcoma cells [, ]. These findings suggest that targeting PI3Kγ with CZC24832 could be a potential therapeutic strategy for this type of cancer.
Breast Cancer: Research suggests that high expression of the WHSC1L1 gene, potentially regulated by PI3K signaling, is linked to poor prognosis in breast cancer patients. CZC24832 has shown efficacy in inhibiting breast cancer cell lines with high WHSC1L1 expression, indicating it might be a potential therapeutic target [].
Hepatocellular Carcinoma: While not directly studied, research suggests that CZC24832 might be more effective in treating specific risk groups of hepatocellular carcinoma patients, highlighting the potential for personalized treatment approaches based on cell death-related gene expression [].
Sepsis Research
Acute Kidney Injury: CZC24832 has been shown to protect against sepsis-induced acute kidney injury in mice by alleviating renal endothelial injury []. This protective effect is mediated through the inhibition of the PI3Kγ/Akt pathway, suggesting a potential therapeutic target for sepsis-related kidney damage [].
Myocardial Injury: Research indicates that CZC24832 can protect against sepsis-induced cardiac impairment in mice, likely by inhibiting PI3Kγ and its downstream signaling pathways []. This suggests that targeting PI3Kγ with CZC24832 might be a potential strategy for treating sepsis-associated cardiac dysfunction.
Autoimmune Disorder Research
T Helper 17 (Th17) Cell Differentiation: Studies have demonstrated that CZC24832 can inhibit Th17 cell differentiation, highlighting the role of PI3Kγ in immune responses and suggesting potential applications in studying and managing autoimmune conditions where Th17 cells are involved [].
Related Compounds
BYL-719 (Alpelisib)
Compound Description: BYL-719 is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) [, ]. It is currently being developed by Novartis Oncology for the treatment of various cancers. Studies have shown that BYL-719 exhibits anti-tumorigenic properties by inducing G1 phase cell cycle arrest and apoptosis [, ].
Relevance: BYL-719, like CZC24832, targets the PI3K pathway, but with distinct selectivity. While CZC24832 specifically inhibits PI3Kγ, BYL-719 focuses on the p110α isoform [, ]. This difference in isoform specificity leads to varying effects on downstream signaling and cellular responses. Research suggests that combining BYL-719 with CAL-101, a PI3Kδ inhibitor, enhances anti-tumor activity in rhabdomyosarcoma cells, surpassing the effects of either drug alone [, ]. This synergistic effect highlights the potential of targeting multiple PI3K isoforms, including the target of CZC24832 (PI3Kγ), in cancer treatment.
CAL-101 (Idelalisib)
Compound Description: CAL-101 is a selective inhibitor of the p110δ isoform of PI3K [, ]. It has demonstrated efficacy in targeting malignant B cells and inhibiting their migration [].
TGX-221
Compound Description: TGX-221 is a selective inhibitor of the p110β isoform of PI3K []. It has been investigated for its potential in disrupting the PI3K/Akt pathway and inhibiting cancer cell growth.
Relevance: TGX-221, like CZC24832, targets a specific PI3K isoform, with TGX-221 focusing on p110β and CZC24832 on PI3Kγ []. This indicates a shared interest in dissecting the roles of individual PI3K isoforms in cellular processes and disease contexts. By comparing the effects of these isoform-specific inhibitors, researchers can gain a deeper understanding of PI3K signaling and potentially develop more targeted therapeutic interventions.
AZD8835
Compound Description: AZD8835 is a dual inhibitor targeting both p110α and p110δ isoforms of PI3K [, ]. This dual targeting approach aims to achieve a more potent blockade of the PI3K pathway, potentially enhancing anti-cancer activity.
Relevance: AZD8835 provides an interesting comparison to CZC24832. While CZC24832 selectively inhibits PI3Kγ, AZD8835 targets two different isoforms (p110α and p110δ) [, ]. This difference in selectivity allows researchers to investigate the specific contributions of individual PI3K isoforms versus a combined inhibition approach in various disease models.
VX-11e, LY2109761, Oxaliplatin, Erlotinib
Compound Description: These compounds represent a diverse group of anti-cancer agents with distinct mechanisms of action []. VX-11e is a selective inhibitor of the BET bromodomain protein BRD4, LY2109761 is a selective inhibitor of ERK1/2, Oxaliplatin is a platinum-based chemotherapy drug, and Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor [].
Relevance: These compounds were identified as potentially effective in inhibiting breast cancer cell lines with high WHSC1L1 expression []. Notably, CZC24832 was also found to be effective in this context []. This suggests a potential link between the PI3Kγ pathway (targeted by CZC24832) and the mechanisms of action of these diverse anti-cancer agents in breast cancer. Further research is needed to fully understand the interplay between these compounds and their potential synergistic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trofosfamide is a member of ifosfamides. Trofosfamide has been used in trials studying the treatment of Ependymomas, Medulloblastomas, Sarcoma, Soft Tissue, Supratentorial PNETs, and Recurrent Brain Tumors. Trofosfamide is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity. Trofosfamide (TFF) is metabolized predominantly to the cyclophosphamide analogue ifosfamide (IFO), which is then metabolized by liver cytochrome P450s to the active isophosphoramide mustard (IPM). IPM alkylates DNA to form DNA-DNA cross-links, which may result in inhibition of DNA, RNA and protein synthesis, and ultimately lead to tumor cell apoptosis.
Trolamine salicylate is an organic compound or a salt formed between triethanolamine and salicylic acid. Triethanolamine neutralizes the acidity of the salicylic acid. It is a topical analgesic used for temporary relief of minor pain associated with arthritis, simple backache, muscle strains, sprains, and bruises. Unlike other topical analgesics, trolamine salicylate has no distinct odor which improves patient acceptability. It also displays low systemic absorption upon dermal or topical administration and has low skin irritant properties. As with other salicylates, trolamine salicylate is an inhibitor of cyclo-oxygenase (COX) enzymes with no reported selectivity towards a specific enzyme isoform. Trolamine salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains. See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...
Troglitazone is a member of chromanes and a thiazolidinone. It has a role as a hypoglycemic agent, an antioxidant, a vasodilator agent, an anticonvulsant, an anticoagulant, a platelet aggregation inhibitor, an antineoplastic agent, an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor and a ferroptosis inhibitor. Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by [pioglitazone] and [rosiglitazone]. Troglitazone was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use. Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04) Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by pioglitazone and rosiglitazone. A chroman and thiazolidinedione derivative that acts as a PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS (PPAR) agonist. It was formerly used in the treatment of TYPE 2 DIABETES MELLITUS, but has been withdrawn due to hepatotoxicity.
Troleandomycin is a semi-synthetic macrolide antibiotic obtained by acetylation of the three free hydroxy groups of oleandomycin. Troleandomycin is only found in individuals that have taken the drug. It has a role as an EC 1.14.13.97 (taurochenodeoxycholate 6alpha-hydroxylase) inhibitor and a xenobiotic. It is a macrolide antibiotic, a polyketide, a monosaccharide derivative, an epoxide, an acetate ester and a semisynthetic derivative. It is functionally related to an oleandomycin. A macrolide antibiotic that is similar to erythromycin. A macrolide antibiotic that is similar to ERYTHROMYCIN.
Hsp90 Inhibitor BIIB028 is a small-molecule inhibitor of heat shock protein (Hsp) 90 with potential antineoplastic activity. Hsp90 inhibitor BIIB028 blocks the binding of oncogenic client proteins to Hsp90, which may result in the proteasomal degradation of these proteins and so the inhibition of tumor cell proliferation. Hsp90 is a molecular chaperone that plays a key role in the conformational maturation of oncogenic signaling proteins, such as Her2/Erbb2, Akt, Raf1, Bcr-Abl, and mutated p53, in addition to other molecules involved in cell cycle regulation and immune responses.
Dasatinib monohydrate is a hydrate that is the monohydrate of dasatinib. It is used for the treatment of chronic, accelerated, or myeloid or lymphoid blast phase chronic myeloid leukemia. Note that the name 'dasatinib' is used to refer to the monohydrate (USAN) as well as to anhydrous dasatinib (INN). It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It contains a dasatinib (anhydrous). Dasatinib is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with a variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. A pyrimidine and thiazole derived ANTINEOPLASTIC AGENT and PROTEIN KINASE INHIBITOR of BCR-ABL KINASE. It is used in the treatment of patients with CHRONIC MYELOID LEUKEMIA who are resistant or intolerant to IMATINIB.